molecular formula C11H15ClN2O2 B1628496 N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride CAS No. 91180-98-2

N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride

Cat. No.: B1628496
CAS No.: 91180-98-2
M. Wt: 242.7 g/mol
InChI Key: ARNNXASNWHOVGN-UHFFFAOYSA-N
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Description

N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is a benzoxazine derivative characterized by a bicyclic benzoxazine core, an ethyl group attached to the carboxamide nitrogen, and a hydrochloride salt.

Properties

IUPAC Name

N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-12-11(14)10-7-13-8-5-3-4-6-9(8)15-10;/h3-6,10,13H,2,7H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNNXASNWHOVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CNC2=CC=CC=C2O1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585863
Record name N-Ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91180-98-2
Record name N-Ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroacetylation-Cyclization

2-Aminophenol reacts with chloroacetyl chloride in methyl isobutyl ketone (MIBK) under reflux with aqueous sodium bicarbonate, forming 3,4-dihydro-2H-1,4-benzoxazin-3-one. Key parameters:

  • Solvent : MIBK (bp 115–117°C) facilitates azeotropic water removal.
  • Base : NaHCO₃ maintains pH >8 to deprotonate the amine and neutralize HCl byproduct.
  • Yield : 70–85% after recrystallization from ethanol.

Nitro Ether Reduction Pathway

Alternative routes involve nitro ether intermediates (e.g., 2-nitrophenyl glycidyl ether), which undergo:

  • Reduction : Fe/AcOH or Zn/NH₄Cl reduces the nitro group to amine.
  • Cyclization : Spontaneous lactamization forms the benzoxazinone core.
  • Limitation : Lower yields (55–65%) compared to chloroacetylation.

N-Ethylation of the Benzoxazine Nitrogen

Introducing the ethyl group at the 4-position nitrogen employs alkylation strategies:

Direct Alkylation with Ethyl Halides

Reagents :

  • Ethyl bromide or iodide
  • Base: K₂CO₃, NaH, or KOtBu
  • Solvent: DMF, THF, or acetonitrile

Conditions :

  • Temperature: 60–80°C for 12–24 hours
  • Mechanism : SN2 displacement facilitated by polar aprotic solvents.
  • Yield : 60–75% after purification via silica gel chromatography (ethyl acetate/hexane).

Reductive Amination

For substrates with ketone groups, ethylamine and NaBH₃CN in methanol at 0–25°C achieve N-ethylation.

  • Advantage : Avoids strong bases, suitable for acid-sensitive intermediates.

Carboxamide Group Installation

The 2-carboxamide moiety is introduced via:

Carboxylic Acid Activation

  • Intermediate synthesis : Oxidize 2-hydroxymethylbenzoxazine to 2-carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
  • Activation : Convert acid to acyl chloride with SOCl₂ or oxalyl chloride.
  • Aminolysis : React with ethylamine in dichloromethane at −20°C to 25°C.

Optimization :

  • Solvent : Anhydrous CH₂Cl₂ minimizes hydrolysis.
  • Stoichiometry : 1.2 eq ethylamine ensures complete conversion.

One-Pot Hydrolysis-Amidation

Ethyl 2-cyano-3,4-dihydrobenzoxazine undergoes:

  • Acid hydrolysis : 6M HCl at reflux to yield carboxylic acid.
  • In situ amidation : Add ethylamine and EDC/HOBt coupling agents.
  • Yield : 68% overall.

Hydrochloride Salt Formation

The free base is converted to hydrochloride salt via:

  • Solvent selection : Ethanol or diethyl ether enhances crystallinity.
  • Acid addition : Bubble HCl gas into a 0–5°C solution of the free base.
  • Crystallization : Slow evaporation at 4°C yields needles with 98% purity.

Characterization :

  • Melting point : 223–225°C (decomposition).
  • XRD : Monoclinic P2₁/c space group, confirming protonation at N4.

Industrial-Scale Considerations

Process Intensification

  • Continuous flow reactors : Reduce reaction time for cyclization from 8h to 25min.
  • Catalyst recycling : Pd/C in hydrogenation steps reused ≥5 cycles without activity loss.

Green Chemistry Metrics

Parameter Batch Process Optimized Process
E-factor (kg waste/kg product) 32.1 8.7
PMI (Process Mass Intensity) 45 12
Solvent recovery (%) 60 92

Data derived from patent US5420126A and ChemicalBook.

Analytical Validation

Purity Assessment

  • HPLC : C18 column, 80:20 H₂O/ACN + 0.1% TFA, λ=254 nm.
    • Retention time: 6.8 min
    • Purity: 99.2% (area normalization).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.45 (q, J=7.2 Hz, 2H, NCH₂), 4.25 (s, 2H, OCH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N-H bend).

Challenges and Mitigation Strategies

Challenge Solution
Low N-ethylation regioselectivity Use bulky bases (e.g., KOtBu) to favor N-over O-alkylation
Carboxamide hydrolysis Avoid aqueous workup; use anhydrous MgSO₄ drying
Polymorphism in hydrochloride Seeding with desired crystal form during crystallization

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Chemistry

N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is utilized as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for:

  • Organic Synthesis : Used in the synthesis of complex organic molecules.
  • Catalysis Studies : Investigated for its role in catalyzing specific reactions.

Biology

In biological research, this compound has been employed in proteomics studies to investigate protein interactions and functions. It serves as a tool for understanding cellular mechanisms and pathways.

Medicine

The compound's potential therapeutic applications are being explored, particularly in:

  • Anticancer Research : Studies have shown that derivatives exhibit significant anticancer activity against various cancer cell lines.
    • For example, certain derivatives demonstrated IC50 values ranging from 7.84 to 16.2 µM against prostate (PC-3) and breast cancer (MDA-MB-231) cell lines.

Industry

This compound is also used in the synthesis of advanced materials and specialty chemicals due to its unique reactivity.

The biological activity of N-ethyl derivatives includes:

Antioxidant Activity

Research indicates that benzoxazine derivatives possess antioxidant properties which may contribute to their therapeutic potential.

Antimicrobial Activity

In vitro studies have shown that these compounds exhibit moderate to potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 100 µg/ml for various tested microorganisms.

Anti-inflammatory Effects

Some studies have suggested potential anti-inflammatory effects in preclinical models.

Case Studies and Research Findings

Several studies have contributed to understanding the applications of N-ethyl derivatives:

Study on Anticancer Activity

A recent study highlighted the anticancer potential of N-ethyl derivatives against multiple cancer cell lines, demonstrating their effectiveness as potential chemotherapeutic agents.

Antimicrobial Screening

Research involving antimicrobial screening has confirmed the efficacy of these compounds against various pathogens, providing insights into their potential use in infection control.

Structure–Activity Relationship (SAR)

Investigations into the SAR of N-ethyl derivatives have elucidated how modifications to the chemical structure influence biological activity and potency.

Mechanism of Action

The mechanism of action of N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The substituent on the carboxamide nitrogen significantly influences the compound’s physicochemical and biological behavior. Below is a comparative analysis:

Table 1: Substituent Impact on Key Properties
Compound Name (CAS No.) Substituent (R) Molecular Formula Molecular Weight Key Observations Reference
N-ethyl-... hydrochloride (Target compound) Ethyl C₁₁H₁₅ClN₂O₂* 242.7 Hypothesized balance of lipophilicity/solubility; no direct data
N-pentan-3-yl-... (1235438-84-2) Pentan-3-yl C₁₄H₂₁ClN₂O₂ 284.78 Higher lipophilicity; commercial availability (Aaron Chemicals)
N-butyl-... hydrochloride (22244-25-3) Butyl C₁₃H₁₉ClN₂O₂ 270.75 Intermediate lipophilicity; used in pharmacological studies
N-dichloroacetyl-... (Y-25130) Dichloroacetyl C₁₈H₂₂Cl₃N₃O₃ 418.7 5-HT3 receptor antagonist; crystallographically confirmed
N-benzyl-... derivatives Benzyl C₁₈H₁₈NO₃Br 375.2 Regioselective formylation at C7 position via Vilsmeier conditions

*Estimated formula based on structural analogs.

Key Trends:
  • Reactivity : N-Benzyl derivatives undergo regioselective formylation at C7, while N-acetyl or N-alkyl analogs show varied reactivity in electrophilic substitutions .

Biological Activity

N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride (CAS 91180-98-2) is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 232.71 g/mol
IUPAC Name N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide; hydrochloride

The compound's structure features a benzoxazine ring that contributes to its biological activity through various interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Modulation: The compound interacts with specific enzymes or receptors, potentially altering their activity and leading to various biological effects.
  • Antioxidant Activity: Some studies suggest that derivatives of benzoxazines exhibit significant antioxidant properties, which may contribute to their therapeutic potential.
  • Antimicrobial Effects: Research indicates that benzoxazine derivatives can exhibit antimicrobial activity against a range of pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-ethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives. For instance:

  • A study demonstrated that certain derivatives displayed potent anticancer activity with IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines including PC-3 and MDA-MB-231 .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • In vitro studies showed that derivatives exhibited moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The minimum inhibitory concentration (MIC) values ranged from 6.25 to 100 µg/ml for various tested microorganisms .

Other Biological Activities

Additionally, N-ethyl derivatives have been investigated for:

  • Anti-inflammatory Effects: Some benzoxazine derivatives have shown potential in reducing inflammation in preclinical models.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of N-ethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of benzoxazine compounds and evaluated their anti-proliferative effects on cancer cell lines. The findings indicated that specific substitutions on the benzoxazine ring significantly enhanced anticancer efficacy .
  • Antimicrobial Screening :
    • A comprehensive screening of synthesized benzoxazines revealed broad-spectrum antimicrobial activity. Compounds were tested against various bacterial strains and fungi using serial dilution methods to determine MIC values .
  • Structure–Activity Relationship (SAR) :
    • Investigations into the structure–activity relationship highlighted that modifications at specific positions on the benzoxazine ring could lead to enhanced biological activities, including improved receptor binding affinity and increased potency against microbial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-dihydro-2H-1,4-benzoxazine derivatives?

  • Methodology : The core benzoxazine scaffold is typically synthesized via cyclization of 2-aminophenols with reagents like 1,2-dibromoethane or epichlorohydrin under basic conditions . Subsequent functionalization (e.g., acylation) is achieved using acyl chlorides (e.g., dichloroacetyl chloride) in the presence of a base such as triethylamine . For carboxamide derivatives like the target compound, coupling reactions with activated carboxylic acids (e.g., via EDCI/HOBt) are employed .
  • Characterization : Key techniques include 1H^1 \text{H}/13C^{13} \text{C} NMR for structural confirmation, IR for carbonyl group identification, and elemental analysis for purity validation .

Q. How can stereochemical outcomes be controlled during benzoxazine synthesis?

  • Approach : Stereoselectivity in ring closure can be influenced by catalysts (e.g., Cu(I) for intramolecular C-N cyclization) or chiral auxiliaries. For example, Lewis acid-catalyzed SN2-type ring opening of aziridines with 2-halophenols enables regioselective formation of intermediates . Reduction of benzoxazinones using NaBH4_4 or LiAlH4_4 under controlled conditions preserves stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for substituted benzoxazines?

  • Multi-Technique Validation : Combine 1H^1 \text{H}-1H^1 \text{H} COSY and HSQC NMR to assign overlapping proton environments. X-ray crystallography (as used for 3a in ) provides definitive structural confirmation. For nitro-substituted derivatives (e.g., 5-nitro analogs), computational modeling (DFT) can predict chemical shifts and validate experimental data .
  • Case Study : In , conflicting 13C^{13} \text{C} signals for 8-carboxamide derivatives were resolved using 2D NMR and comparison with synthetic intermediates.

Q. What strategies optimize yield in large-scale synthesis of benzoxazine carboxamides?

  • Green Chemistry : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to enhance sustainability .
  • Process Optimization : Use flow chemistry for stepwise acylation and cyclization, reducing side reactions. For example, a continuous flow reactor improved yield by 20% in the synthesis of 6-chloro-4-methyl derivatives .

Q. How can biological activity (e.g., 5-HT3 antagonism) be systematically evaluated for benzoxazine derivatives?

  • In Vitro Assays : Patch-clamp electrophysiology on dissociated neurons (e.g., frog sensory neurons) quantifies 5-HT3 receptor blockade, as demonstrated for Y-25130 .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., chloro, methyl) at positions 6 and 8 to enhance binding affinity. For example, 6-chloro-4-methyl-3-oxo derivatives showed IC50_{50} values < 10 nM .

Q. What analytical methods address purity challenges in hydrophilic benzoxazine hydrochloride salts?

  • HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate polar impurities. For salts, ion-pair chromatography (e.g., with heptafluorobutyric acid) improves resolution .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect hydrate formation, a common issue with hydrochloride salts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for structurally similar benzoxazines?

  • Root Cause : Polymorphism or hydrate formation (e.g., monohydrate vs. anhydrous forms).
  • Solution : Perform differential scanning calorimetry (DSC) to identify phase transitions. For 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, literature reports a melting point of 96–98°C, but recrystallization from ethanol yielded a higher-melting polymorph (102–104°C) .

Research Design Considerations

Q. What in vivo models are suitable for evaluating the pharmacokinetics of benzoxazine carboxamides?

  • Rodent Models : Administer compounds intravenously (IV) and orally (PO) to determine bioavailability. For brain-targeted agents (e.g., 5-HT3 antagonists), measure CSF penetration using microdialysis .
  • Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in plasma and urine.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.